molecular formula C9H14N3O8P B1581410 [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 30811-80-4

[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B1581410
CAS No.: 30811-80-4
M. Wt: 323.2 g/mol
InChI Key: IERHLVCPSMICTF-UHFFFAOYSA-N
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Description

The compound [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, commonly known as cytidine-5'-monophosphate (CMP), is a nucleotide critical to RNA synthesis and intermediary metabolism. Its IUPAC name reflects its structure: a cytosine base (4-amino-2-oxopyrimidine) linked via a β-D-ribofuranose ring to a monophosphate group at the 5'-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate can be synthesized from D-arabinose. The process involves the formation of 2-amino-D-arabinoxazoline with cyanamide, followed by cyclization with chloroacrylonitrile and dehydrochlorination . The reaction conditions typically require controlled temperatures and the presence of specific catalysts to ensure the correct formation of the arabinose sugar moiety.

Industrial Production Methods

Industrial production of cytosine arabinoside monophosphate often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include enzymatic synthesis using nucleoside phosphorylases, which facilitate the attachment of the arabinose sugar to the cytosine base . The use of biocatalysis and multi-enzyme cascades is also explored to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .

Major Products

The major products formed from these reactions include uracil arabinoside from oxidation and various substituted derivatives depending on the nucleophile used in substitution reactions .

Scientific Research Applications

The compound [(2S,3R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has garnered attention in various scientific fields due to its potential applications in pharmacology, biochemistry, and medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Antiviral Activity

Research indicates that compounds similar to the one exhibit antiviral properties. Specifically, they may inhibit viral replication by interfering with nucleic acid synthesis. Studies have shown that derivatives of pyrimidine can act against viruses such as HIV and hepatitis C .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Its structure allows it to interact with DNA and RNA synthesis pathways, which can lead to the inhibition of cancer cell proliferation. Some studies have reported promising results in vitro against various cancer cell lines .

Enzyme Inhibition

The phosphate group in the compound may enable it to serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways. For instance, it could potentially inhibit kinases that are crucial for cell signaling and metabolism .

Drug Development

Due to its unique structure, this compound is being explored as a lead compound in drug development programs aimed at creating new therapeutic agents targeting viral infections and cancer .

Case Study 1: Antiviral Efficacy

A study conducted on a series of pyrimidine derivatives, including the target compound, demonstrated significant antiviral activity against the influenza virus in vitro. The mechanism was attributed to the inhibition of viral RNA polymerase activity, leading to reduced viral replication rates.

Case Study 2: Anticancer Activity

In another investigation, the compound showed cytotoxic effects on breast cancer cells (MCF-7). The study revealed that treatment with the compound resulted in increased apoptosis rates compared to control groups, suggesting its potential as an anticancer agent.

Case Study 3: Enzyme Interaction

A biochemical assay was performed to evaluate the interaction of the compound with specific kinases involved in cell proliferation. Results indicated that the compound acted as a competitive inhibitor, providing insights into its mechanism of action at the molecular level.

Mechanism of Action

[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate exerts its effects by interfering with DNA synthesis. Once inside the cell, it is rapidly converted to its active triphosphate form, cytosine arabinoside triphosphate. This active form inhibits DNA polymerase, preventing the elongation of the DNA chain and leading to cell death. The compound primarily targets rapidly dividing cells, making it effective against cancer cells .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₉H₁₄N₃O₈P
  • Molecular Weight : 323.20 g/mol
  • CAS Registry Number : 63-37-6
  • Synonym(s): Cytidylic acid, 5'-CMP, Cytidine-5'-phosphate .

CMP is biosynthesized via phosphorylation of cytidine or dephosphorylation of cytidine diphosphate (CDP). It plays a role in glycosylation reactions and lipid metabolism . Pharmacokinetically, CMP undergoes hydrolysis to cytidine and inorganic phosphate in vivo, which are further metabolized into nucleotides or incorporated into RNA .

Comparison with Structurally Similar Compounds

Cytidine-5'-diphosphate (CDP)

  • Molecular Formula : C₉H₁₅N₃O₁₁P₂
  • Molecular Weight : 403.18 g/mol
  • CAS Registry Number : 34393-59-4
  • Key Difference: Contains a diphosphate group instead of a monophosphate.
  • Role : CDP is a precursor to CMP and is involved in phospholipid biosynthesis (e.g., CDP-choline pathway) .
Property CMP CDP
Phosphate Groups 1 2
Metabolic Role RNA synthesis, glycosylation Lipid metabolism, CMP precursor
Molecular Weight (g/mol) 323.20 403.18
Bioavailability Rapidly hydrolyzed Slower hydrolysis to CMP

Modified Pyrimidine Analogs

[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (CAS 21931-53-3)

  • Molecular Formula : C₉H₁₁N₂Na₃O₁₂P₂
  • Molecular Weight : 470.11 g/mol
  • Key Difference: The pyrimidine ring lacks the 4-amino group and instead has 2,4-dione substituents (uracil derivative).
  • Impact: Reduced hydrogen-bonding capacity (hydrogen bond donors: 6 in CMP vs. 4 here) and altered base-pairing in RNA .

5-Methoxy-CMP (CAS 76528-22-8)

  • Molecular Formula : C₁₀H₁₆N₃O₉P
  • Molecular Weight : 353.23 g/mol
  • Key Difference : Methoxy group at the 5-position of the pyrimidine ring.
  • Role : Used in synthetic oligonucleotides to study methylation effects on RNA stability and epigenetic regulation .
Property CMP 5-Methoxy-CMP
Pyrimidine Substituent 4-amino-2-oxo 4-amino-5-methoxy-2-oxo
Hydrogen Bond Donors 6 5
Applications Natural nucleotide Epigenetic research

N-Hydroxycytidine-5'-phosphate (CAS 4988-54-9)

  • Molecular Formula : C₉H₁₄N₃O₉P
  • Molecular Weight : 339.20 g/mol
  • Key Difference: Hydroxyamino group replaces the 4-amino group on the pyrimidine.

Physicochemical and Functional Comparisons

Hydrogen Bonding and Solubility

  • CMP has 6 hydrogen bond donors and 9 acceptors, enabling strong interactions in RNA helices .
  • Analogs like 5-methoxy-CMP or N-hydroxy-CMP have fewer donors, reducing solubility and altering crystal packing .

Metabolic Stability

  • CMP is rapidly hydrolyzed in vivo, whereas CDP and polyphosphorylated analogs exhibit prolonged activity due to slower enzymatic processing .

Biological Activity

The compound [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a derivative of cytidine monophosphate (CMP) and is recognized for its potential biological activities. This article discusses its structure, biological significance, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

PropertyDetails
IUPAC Name [(2R,3S,4R,5R)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Molecular Formula C₉H₁₄N₃O₈P
Molecular Weight 323.2 g/mol
CAS Number 63-37-6

The compound features a pyrimidine ring and a dihydroxy oxolane structure, contributing to its biochemical activity.

Antiviral Properties

Research indicates that derivatives of CMP exhibit antiviral properties. The compound has been studied for its effectiveness against various viral infections by inhibiting viral replication. A notable study demonstrated that nucleoside analogs of CMP can interfere with the viral RNA synthesis process, thereby reducing viral load in infected cells.

Enzymatic Activity

The compound acts as a substrate for several kinases involved in nucleotide metabolism. It is phosphorylated to form cytidine triphosphate (CTP), which is crucial for RNA synthesis and cellular energy metabolism. This phosphorylation process highlights its role in nucleotide biosynthesis pathways.

Study 1: Antiviral Efficacy

In a controlled laboratory study, this compound was tested against influenza virus strains. The results showed a significant reduction in viral titers in treated cells compared to untreated controls, suggesting strong antiviral activity.

Study 2: Impact on Cellular Metabolism

A metabolic profiling study assessed the influence of the compound on cellular metabolism in human hepatocytes. The findings indicated that the compound enhances the levels of CTP and other nucleotides, facilitating increased RNA synthesis and cell proliferation.

The biological activity of this compound is attributed to its ability to mimic natural nucleotides. It competes with endogenous substrates for phosphorylation by nucleoside kinases, leading to altered nucleotide pools within cells. This alteration can disrupt normal cellular functions and promote antiviral effects.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, and how is purity ensured?

The synthesis typically involves nucleoside analog preparation, starting with a ribose derivative functionalized at the 2' and 3' hydroxyl groups. Phosphorylation is achieved using phosphoramidite chemistry or direct phosphorylation agents (e.g., POCl₃). Critical steps include:

  • Protection/deprotection : Use tert-butyldimethylsilyl (TBS) or acetyl groups to protect hydroxyl moieties during phosphorylation (see analogous methods in ).
  • Purification : Reverse-phase HPLC or silica-gel chromatography to isolate the product.
  • Purity validation : High-resolution mass spectrometry (HRMS) and ¹H/³¹P NMR to confirm structural integrity. Impurity profiling via HPLC with UV detection (≥95% purity threshold) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ³¹P NMR identify proton environments and phosphate group connectivity (e.g., δ ~0-5 ppm for ribose protons, δ ~-2 to 2 ppm for phosphorus) .
  • X-ray crystallography : Use SHELXL for structure refinement. Key parameters include R-factor (<5%) and validation via the Cambridge Structural Database (CSD). Hydrogen-bonding networks are mapped using Mercury software .
  • Mass spectrometry : ESI-MS in negative ion mode confirms molecular weight (calculated: 327.17 g/mol) .

Q. How can researchers assess stability under varying pH and temperature conditions?

  • pH stability : Incubate the compound in buffers (pH 2–9) at 25°C for 24–72 hours. Monitor degradation via HPLC. The phosphate group may hydrolyze under acidic conditions (pH <3) .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures. Store lyophilized samples at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How are hydrogen-bonding patterns analyzed in its crystal structure, and what functional insights do they provide?

  • Graph set analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D–H···A motifs). For example, the 4-amino group on the pyrimidine ring may form N–H···O bonds with adjacent phosphate oxygens, creating infinite chains (C(4) or R₂²(8) motifs).
  • Functional implications : Hydrogen bonding stabilizes the solid-state conformation, influencing solubility and reactivity. Compare with analogs lacking the 3',4'-dihydroxy groups to assess packing efficiency .

Q. What challenges arise during X-ray data refinement for this compound, and how are they resolved?

  • Disordered solvent/ions : Use SQUEEZE in PLATON to model electron density voids.
  • Twinning : If present (e.g., in monoclinic systems), apply twin law refinement in SHELXL.
  • Phosphate group flexibility : Restrain P–O bond lengths and angles during refinement to avoid overparameterization .

Q. How does the compound’s stereochemistry impact interactions with biological targets (e.g., enzymes)?

  • Docking studies : Use AutoDock Vina to model binding to kinases or phosphatases. The ribose 2',3'-dihydroxy configuration may mimic ATP’s ribose moiety, enabling competitive inhibition.
  • Enzymatic assays : Compare inhibition constants (Kᵢ) of the D- and L-stereoisomers. The natural D-configuration (as in ) likely shows higher affinity due to target compatibility .

Q. What computational approaches predict its conformational dynamics in solution?

  • Molecular dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to assess ribose puckering (C2'-endo vs. C3'-endo).
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate phosphate group charge distribution and tautomeric preferences .

Q. How are trace metal impurities quantified, and what thresholds are acceptable for in vitro studies?

  • ICP-MS : Detect metals (e.g., Fe, Cu) at ppb levels. Acceptable thresholds depend on the assay: ≤0.1 ppm for enzymatic studies to avoid inhibition.
  • Chelation : Pre-treat samples with Chelex resin to remove divalent cations if interference is observed .

Properties

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERHLVCPSMICTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861605
Record name 4-Amino-1-(5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30811-80-4, 7075-11-8
Record name POLY C
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120953
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aracytidine 5'-phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99445
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

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